2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-5-6(2)17-9-8(5)10(16)14(4-12-9)3-7(15)13-11/h4H,3,11H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHQWNHCXGPWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate
The Gewald reaction forms the thiophene backbone via a three-component condensation of 2-butanone (144.23 g, 2.0 mol), ethyl cyanoacetate (113.13 g, 1.0 mol), and sulfur (32.06 g, 1.0 mol) in ethanol with morpholine (87.13 g, 1.0 mol) as a catalyst. The mixture is heated to 60°C for 3 hours, yielding ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (70% yield, m.p. 88–92°C). Key spectral data include:
Cyclization to 5,6-Dimethyl-2-Thioxo-2,3-Dihydrothieno[2,3-d]Pyrimidin-4(1H)-One
Cyclization is achieved by refluxing the thiophene ester (130 g, 0.654 mol) with potassium thiocyanate (191 g, 1.963 mol) in 1,4-dioxane (325 mL) and 10% HCl (325 mL) for 4 hours. The product precipitates as a pale yellow solid (m.p. 180–182°C), confirmed by:
Thioetherification with Ethyl Chloroacetate
Thioetherification involves treating the cyclized product (80.5 g, 0.382 mol) with ethyl chloroacetate (56.11 g, 0.458 mol) in ethanolic KOH (30.22 g in 150 mL ethanol). Refluxing for 2 hours yields ethyl((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate (58% yield, m.p. 180–182°C). Critical spectral markers:
Hydrazinolysis to Acetohydrazide
Hydrazinolysis of the thioether ester (80.2 g, 0.269 mol) with 85% hydrazine hydrate (17.7 g, 0.282 mol) in ethanol (400 mL) under reflux for 1 hour affords this compound as a white crystalline solid (85% yield). The product’s purity is validated by:
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IR (KBr): 3280 cm⁻¹ (N–H), 1655 cm⁻¹ (C=O)
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¹H NMR (DMSO-d₆): δ 2.10–2.15 (s, 6H, CH₃), 4.20 (s, 2H, NH₂), 9.85 (s, 1H, NH).
Table 1. Summary of Multi-Step Synthesis
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Butanone, ethyl cyanoacetate, S₈, morpholine, 60°C, 3h | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 70 |
| 2 | KSCN, HCl, 1,4-dioxane, reflux, 4h | 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | 65 |
| 3 | Ethyl chloroacetate, KOH/EtOH, reflux, 2h | Ethyl((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate | 58 |
| 4 | NH₂NH₂·H₂O, EtOH, reflux, 1h | This compound | 85 |
Catalytic Four-Component Reaction for Thienopyrimidine Core
A green synthetic approach () utilizes a ketone, ethyl cyanoacetate, sulfur, and formamide in a one-pot reaction catalyzed by KOH (10 mol%). While this method efficiently constructs the thieno[2,3-d]pyrimidin-4(3H)-one core, subsequent modifications are required to introduce the acetohydrazide moiety. For example, acetophenone reacts with ethyl cyanoacetate, S₈, and formamide at 80°C for 6 hours to yield 5,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one (92% yield). However, adapting this method to introduce the 5,6-dimethyl and acetohydrazide groups remains unexplored.
Comparative Analysis of Synthetic Routes
The multi-step method () remains superior for introducing precise substitutions (e.g., 5,6-dimethyl groups) and functionalizing the thioether side chain. Key advantages include:
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Yield Efficiency: Cumulative yield of 70% × 65% × 58% × 85% = 23.4% overall.
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Stereochemical Control: Sequential steps allow for intermediate purification via crystallization, minimizing byproducts.
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Scalability: Demonstrated scalability to 100 mmol (22 g product).
In contrast, the four-component reaction () offers a lower environmental footprint (E-factor = 1.5 vs. 73.8 for classical methods) but lacks modularity for hydrazide functionalization.
Mechanistic Insights into Hydrazinolysis
Hydrazinolysis proceeds via nucleophilic acyl substitution, where hydrazine attacks the ester carbonyl of ethyl((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate. The ethoxide leaving group is displaced, forming the acetohydrazide. Kinetic studies () reveal pseudo-first-order dependence on hydrazine concentration, with activation energy (Eₐ) of 45.2 kJ/mol.
Industrial-Scale Optimization Strategies
Recent advances emphasize solvent-free conditions and microwave-assisted synthesis. For instance, replacing ethanol with PEG-400 as a green solvent reduces reaction time from 1 hour to 15 minutes while maintaining 82% yield. Additionally, continuous-flow reactors enhance throughput, achieving 95% conversion in 10 minutes residence time .
Chemical Reactions Analysis
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetohydrazide moiety, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have demonstrated that the compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. A notable study showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Anticancer Properties
The thieno[2,3-d]pyrimidine scaffold has been linked to anticancer activities. Case studies have reported that compounds similar to 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide can induce apoptosis in cancer cells. In vitro studies revealed that this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
Research has shown that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation markers in animal models of inflammatory diseases such as arthritis. This suggests potential therapeutic applications in treating inflammatory conditions.
Neuroprotective Effects
Emerging research indicates that this compound may offer neuroprotective benefits. Studies have explored its effects on neurodegenerative diseases like Alzheimer's and Parkinson's disease, where it showed promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives. The results indicated that compounds with structural similarities to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In an investigation reported in Cancer Research, researchers synthesized several derivatives based on the thieno[2,3-d]pyrimidine framework and assessed their anticancer properties. The study highlighted that one derivative significantly inhibited the growth of MCF-7 breast cancer cells through a mechanism involving apoptosis induction.
Case Study 3: Neuroprotection
A recent study published in Neurobiology of Disease examined the neuroprotective effects of thieno[2,3-d]pyrimidine compounds in a model of oxidative stress-induced neuronal death. The findings suggested that these compounds could mitigate neuronal damage and improve cell survival rates.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved can include inhibition of metabolic enzymes or interference with DNA replication processes, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogues
Key Observations :
Key Observations :
Physicochemical Properties
Table 3: Experimental and Calculated Properties
*Values inferred from analogues in .
†Calculated using ChemDraw or similar tools.
Key Observations :
- The target compound’s higher LogP (4.54) suggests greater lipophilicity compared to hydrazone derivatives, which may influence membrane permeability .
Table 4: Cytotoxic and Antioxidant Profiles
Key Observations :
- Hydrazones with aromatic substituents (e.g., Compounds 6,7) exhibit superior cytotoxicity (IC₅₀: 3–10 µM) compared to the target compound, likely due to enhanced π-π stacking .
- Antioxidant activity is prominent in phthalimide analogues (EC₅₀: 25–50 µM), suggesting that acetohydrazide derivatives may require additional electron-donating groups for radical scavenging .
Biological Activity
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, including antibacterial, antifungal, and antioxidant effects.
The molecular formula of this compound is , with a molecular weight of 252.29 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 252.29 g/mol |
| Molecular Formula | C10H12N4O2S |
| LogP | -0.5425 |
| Polar Surface Area | 75.205 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 3 |
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine with appropriate pyrimidine derivatives. The method has been optimized to yield high purity and yield of the target compound.
Antibacterial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit promising antibacterial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.
Antifungal Activity
In vitro studies have indicated that this compound possesses antifungal properties. Testing against common fungal pathogens reveals a significant reduction in fungal growth at certain concentrations, suggesting its potential as a therapeutic agent for fungal infections.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
- Antibacterial Efficacy : A study published in 2008 explored the antibacterial activity of various thieno[2,3-d]pyrimidine derivatives, including acetohydrazides. The results showed that these compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
- Antifungal Assessment : In a recent investigation involving several thienopyrimidine derivatives, the compound was tested against Candida albicans and Aspergillus niger. It demonstrated notable antifungal activity comparable to standard antifungal agents .
- Antioxidant Properties : An analysis conducted on the antioxidant potential of related compounds found that they exhibited a strong capacity to reduce oxidative stress markers in cellular models, suggesting their use in formulations aimed at combating oxidative damage .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 50–85% | |
| Schiff base synthesis | Aldehyde/ketone, ethanol, reflux | 50–78% |
Q. Optimization Tips :
- Use anhydrous ethanol to minimize side reactions.
- Monitor reaction progress via TLC or NMR to determine reflux duration .
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Q. Basic Research Focus
NMR Spectroscopy :
- H NMR : Identifies exchangeable protons (e.g., NH at δ 10.56–12.61 ppm) and aromatic/methylene protons. For example, the pyrimidine proton appears at δ 8.29–8.37 ppm .
- C NMR : Confirms carbonyl carbons (C=O at δ 162–169 ppm) and thienopyrimidine core carbons .
Elemental Analysis (CHNS) : Validates purity (e.g., C: 55.19–63.14%, N: 14.73–16.94%) .
Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H] for derivatives ~366–413 m/z) .
Q. Methodological Note :
- Use DMSO-d as a solvent for better solubility of hydrazide derivatives.
- Compare experimental and calculated CHNS values to confirm synthetic success .
How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?
Advanced Research Focus
Design Strategy :
Substituent Variation : Modify the hydrazide’s aromatic/heteroaromatic substituents (e.g., 4-chlorophenyl vs. benzylidene) to assess electronic and steric effects .
In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HCT116) using MTT assays.
In Vivo Validation : Evaluate tumor growth inhibition in xenograft models (e.g., murine breast cancer) .
Q. Key SAR Findings :
| Derivative | Substituent | IC (μM) | Activity Trend |
|---|---|---|---|
| Compound 15 | Thiocarbamide | 2.5–4.8 | High apoptosis induction |
| Compound 6 | 2,3-Dimethoxybenzylidene | 7.2 | Moderate activity |
Recommendation : Prioritize electron-withdrawing groups (e.g., -Cl) for enhanced bioactivity .
What computational methods elucidate binding mechanisms with biological targets?
Q. Advanced Research Focus
Molecular Docking : Predict interactions with kinases (e.g., c-Met) by aligning derivatives into active sites (PDB: 3LQ8) .
DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) .
Q. Case Study :
- Compound 15 showed strong hydrogen bonding with c-Met’s hinge region (binding energy: -9.2 kcal/mol) .
How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
Advanced Research Focus
Potential Causes :
- Poor bioavailability due to low solubility.
- Metabolic instability (e.g., hepatic CYP450 degradation).
Q. Methodological Solutions :
Formulation Optimization : Use PEGylation or liposomal encapsulation to enhance solubility .
Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .
Metabolite Identification : Employ LC-MS to detect active/inactive metabolites .
Example : Derivatives with logP >3.5 showed better tumor penetration in vivo despite moderate in vitro IC values .
What role does the acetohydrazide group play in reactivity and bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
